molecular formula C11H14 B3048979 4-Isopropenyl-o-xylene CAS No. 18908-16-2

4-Isopropenyl-o-xylene

Cat. No.: B3048979
CAS No.: 18908-16-2
M. Wt: 146.23 g/mol
InChI Key: XSQYYLSXKMCPJQ-UHFFFAOYSA-N
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Description

4-Isopropenyl-o-xylene: , also known as 1,2-dimethyl-4-(prop-1-en-2-yl)benzene, is an aromatic hydrocarbon with the molecular formula C11H14. This compound is a derivative of xylene, characterized by the presence of an isopropenyl group attached to the benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropenyl-o-xylene can be synthesized through several methods. One common approach involves the alkylation of o-xylene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is produced through a continuous-flow process. This method involves the controlled addition of reactants and catalysts in a flow reactor, allowing for precise control over reaction conditions and improved yield. The continuous-flow process is advantageous for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropenyl-o-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropenyl-o-xylene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropenyl-o-xylene involves its interaction with molecular targets such as enzymes and receptors. The isopropenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Isopropenyl-o-xylene is unique due to the presence of the isopropenyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and other related compounds. This uniqueness makes it valuable for specific industrial and research applications .

Properties

IUPAC Name

1,2-dimethyl-4-prop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-8(2)11-6-5-9(3)10(4)7-11/h5-7H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYYLSXKMCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051826
Record name 1,2-Dimethyl-4-(1-methylethenyl)-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18908-16-2
Record name 4-Isopropenyl-o-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethyl-4-(1-methylethenyl)-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOPROPENYL-O-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9A2L38802
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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